molecular formula C10H10N2S2 B8537283 4-[(Thiazol-2-ylmethyl)sulfanyl]aniline

4-[(Thiazol-2-ylmethyl)sulfanyl]aniline

Cat. No.: B8537283
M. Wt: 222.3 g/mol
InChI Key: WSUBHLKDLBRZOX-UHFFFAOYSA-N
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Description

4-[(Thiazol-2-ylmethyl)sulfanyl]aniline is a heterocyclic aromatic compound featuring a thiazole ring linked via a sulfanyl methyl group to an aniline moiety. The thiazole ring (a five-membered ring containing nitrogen and sulfur) contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and bioconjugation . Its structure allows for diverse reactivity, including electrophilic substitution and participation in metal-free coupling reactions.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethylsulfanyl)aniline

InChI

InChI=1S/C10H10N2S2/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6H,7,11H2

InChI Key

WSUBHLKDLBRZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

(a) 4-[4-(4-Fluorophenyl)thiazol-2-yl]aniline
  • Molecular Formula : C₁₅H₁₁FN₂S
  • Molecular Weight : 270.32 g/mol
  • Key Features : Substitution at the thiazole 4-position with a 4-fluorophenyl group enhances metabolic stability due to fluorine’s electron-withdrawing effects. This compound exhibits improved lipophilicity compared to the parent structure, favoring membrane permeability .
  • Applications: Investigated in quinoline synthesis via oxidative cyclization under aerobic conditions .
(b) 4-[2-(4-Chlorophenyl)thiazol-4-yl]aniline
  • Molecular Formula : C₁₅H₁₁ClN₂S
  • Molecular Weight : 286.77 g/mol
  • Solubility in organic solvents (e.g., chloroform, DMSO) is moderate .
  • Applications : Utilized as a research chemical in drug discovery for its tunable reactivity .
(c) 4-(1,3-Benzothiazol-2-ylmethyl)aniline
  • Molecular Formula : C₁₄H₁₂N₂S
  • Molecular Weight : 240.32 g/mol
  • Key Features : The benzothiazole fused-ring system increases aromaticity and rigidity, enhancing π-π stacking interactions. This structural feature is critical for targeting nucleic acids or hydrophobic enzyme pockets .
  • Applications : Explored in bioimaging and as a corrosion inhibitor due to its fluorescence properties .

Heterocyclic Variants

(a) 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
  • Molecular Formula : C₁₃H₁₁N₃OS
  • Molecular Weight : 257.31 g/mol
  • Key Features: Replacement of the thiazole with an oxadiazole ring introduces additional nitrogen atoms, altering electronic distribution.
  • Applications : Studied in optoelectronic materials and as a ligand for transition-metal catalysts .
(b) 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
  • Molecular Formula : C₁₈H₁₆N₄S₄
  • Molecular Weight : 432.62 g/mol
  • Key Features: The thiadiazole core (with two sulfur atoms) increases electron deficiency, favoring nucleophilic attack.
  • Applications : Explored in antimicrobial agents due to sulfur’s redox activity .

Substituent-Modified Analogues

(a) 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline
  • Molecular Formula : C₁₂H₁₅F₃N₂
  • Molecular Weight : 244.26 g/mol
  • Key Features : A piperidine substituent introduces basicity, while the trifluoromethyl group improves metabolic resistance. This combination balances solubility and bioavailability .
  • Applications : Intermediate in the synthesis of kinase inhibitors .
(b) 4-(Pentafluorosulfanyl)aniline
  • Molecular Formula : C₆H₄F₅NS
  • Molecular Weight : 229.16 g/mol
  • Key Features : The pentafluorosulfanyl group (–SF₅) is highly electronegative and lipophilic, making this compound a superior candidate for agrochemicals and PET imaging .
  • Applications : Marketed for its stability under harsh industrial conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Core Key Substituents Notable Applications
4-[(Thiazol-2-ylmethyl)sulfanyl]aniline C₁₀H₁₁N₂S₂ 223.33 Thiazole Sulfanyl methyl Bioconjugation, drug discovery
4-[4-(4-Fluorophenyl)thiazol-2-yl]aniline C₁₅H₁₁FN₂S 270.32 Thiazole 4-Fluorophenyl Quinoline synthesis
4-(1,3-Benzothiazol-2-ylmethyl)aniline C₁₄H₁₂N₂S 240.32 Benzothiazole Benzothiazole methyl Bioimaging, corrosion inhibition
4-{[3-(Thiophen-2-yl)oxadiazol-5-yl]methyl}aniline C₁₃H₁₁N₃OS 257.31 Oxadiazole Thiophen-2-yl Optoelectronics
4-(Pentafluorosulfanyl)aniline C₆H₄F₅NS 229.16 None Pentafluorosulfanyl Agrochemicals, PET imaging

Research Findings and Trends

  • Electronic Effects : Fluorine and chlorine substituents improve metabolic stability and binding specificity in thiazole derivatives .
  • Structural Rigidity : Benzothiazole-based analogues exhibit enhanced target engagement due to aromatic stacking but face solubility challenges .
  • Heterocycle Replacement : Oxadiazole and thiadiazole variants offer tailored reactivity for catalysis and polymer chemistry .
  • Market Trends : The global market for fluorinated anilines (e.g., pentafluorosulfanyl derivatives) is growing at 6.2% CAGR, driven by demand in agrochemicals .

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